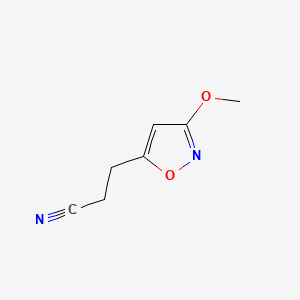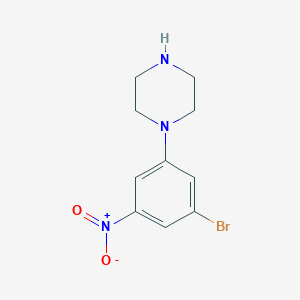![molecular formula C20H16ClF3N4O6S2 B13614294 3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)
3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea; trifluoroacetic acid is a complex organic compound that combines several functional groups, including azetidine, benzothiazole, and urea moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea typically involves multiple steps, starting with the preparation of the azetidine and benzothiazole intermediates. One common method for synthesizing azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . The benzothiazole moiety can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives .
The final step involves the coupling of the azetidine and benzothiazole intermediates with 2-chlorobenzoyl isocyanate under controlled conditions to form the desired urea derivative. Trifluoroacetic acid is often used as a solvent and catalyst in this reaction to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the benzothiazole ring can be reduced to an amine.
Substitution: The chlorine atom on the benzoyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl urea derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. The azetidine and benzothiazole moieties are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound has shown promise as a potential therapeutic agent. Its ability to inhibit specific enzymes and receptors makes it a candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
作用机制
The mechanism of action of 3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea involves the inhibition of specific enzymes and receptors. The azetidine moiety can form covalent bonds with active site residues, while the benzothiazole ring can interact with hydrophobic pockets in the target protein. This dual interaction enhances the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea
- 3-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-fluorobenzoyl)urea
- 3-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-bromobenzoyl)urea
Uniqueness
The presence of trifluoroacetic acid in 3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea enhances its solubility and reactivity compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound provides unique binding properties and reactivity patterns, making it a valuable compound for various applications.
属性
分子式 |
C20H16ClF3N4O6S2 |
|---|---|
分子量 |
564.9 g/mol |
IUPAC 名称 |
N-[[6-(azetidin-3-ylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl]-2-chlorobenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H15ClN4O4S2.C2HF3O2/c19-13-4-2-1-3-12(13)16(24)22-17(25)23-18-21-14-6-5-10(7-15(14)28-18)29(26,27)11-8-20-9-11;3-2(4,5)1(6)7/h1-7,11,20H,8-9H2,(H2,21,22,23,24,25);(H,6,7) |
InChI 键 |
ZESKESNJGUUEHJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(=O)C4=CC=CC=C4Cl.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


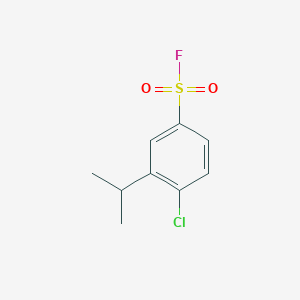
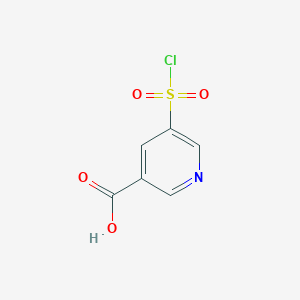
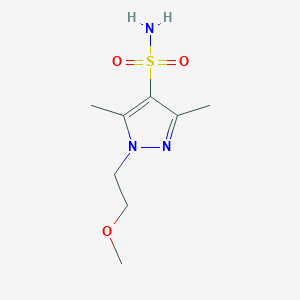
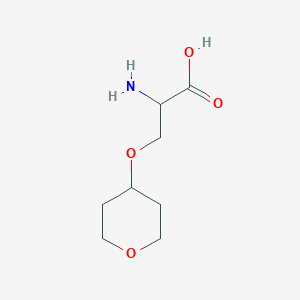
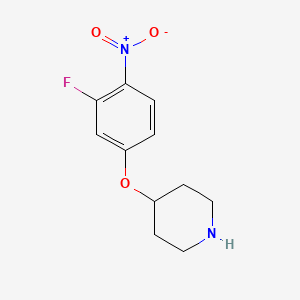


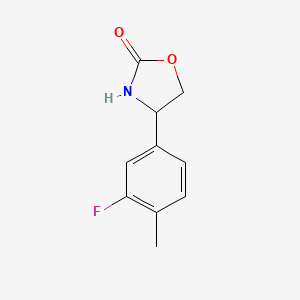

![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13614266.png)


